molecular formula C9H8I2O2 B12331922 Benzenepropanoic acid, 2,3-diiodo-

Benzenepropanoic acid, 2,3-diiodo-

Cat. No.: B12331922
M. Wt: 401.97 g/mol
InChI Key: FHFVTGXKLPMJLN-UHFFFAOYSA-N
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Description

Benzenepropanoic acid derivatives are aromatic carboxylic acids characterized by a benzene ring attached to a three-carbon propanoic acid chain. Substitutions on the benzene ring, such as iodine, hydroxyl, or nitro groups, significantly alter their physicochemical properties and biological activities.

Properties

Molecular Formula

C9H8I2O2

Molecular Weight

401.97 g/mol

IUPAC Name

3-(2,3-diiodophenyl)propanoic acid

InChI

InChI=1S/C9H8I2O2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-3H,4-5H2,(H,12,13)

InChI Key

FHFVTGXKLPMJLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)I)I)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanoic acid, 2,3-diiodo- typically involves the iodination of benzenepropanoic acid derivatives. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction is carried out at a controlled temperature to ensure the selective introduction of iodine atoms at the 2 and 3 positions on the benzene ring.

Industrial Production Methods: Industrial production of Benzenepropanoic acid, 2,3-diiodo- may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzenepropanoic acid, 2,3-diiodo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can remove the iodine atoms, leading to the formation of deiodinated products.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Deiodinated benzenepropanoic acid.

    Substitution: Benzenepropanoic acid derivatives with various functional groups replacing the iodine atoms.

Scientific Research Applications

Chemistry: Benzenepropanoic acid, 2,3-diiodo- is used as a precursor in the synthesis of more complex organic molecules

Biology: In biological research, Benzenepropanoic acid, 2,3-diiodo- can be used as a probe to study iodine metabolism and its effects on biological systems. The compound’s ability to undergo substitution reactions makes it useful for labeling biomolecules with iodine isotopes for imaging and diagnostic purposes.

Medicine: The compound’s potential as a radiolabeled agent for diagnostic imaging in nuclear medicine is of significant interest. Its iodine atoms can be replaced with radioactive isotopes, allowing for the tracking of biological processes in vivo.

Industry: In the industrial sector, Benzenepropanoic acid, 2,3-diiodo- is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of Benzenepropanoic acid, 2,3-diiodo- involves its interaction with molecular targets through its iodine atoms. The compound can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules, leading to changes in their structure and function. The pathways involved in these interactions depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Key Observations from Evidence:

  • Benzenepropanoic acid (unspecified substituents) was identified as a metabolite in Lactobacillus plantarum fermentation, with concentrations increasing significantly over time, suggesting roles in microbial metabolism and ABC transporter pathways .
  • Benzenepropanoic acid, 4-hydroxy-3,5-diiodo (C₉H₈I₂O₃) features iodine at positions 3 and 5 and a hydroxyl group at position 4, highlighting the impact of halogen and hydroxyl substitutions on molecular interactions .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzenepropanoic Acid Derivatives

Compound Name Substituents Molecular Formula Key Properties/Applications Evidence Source
Benzenepropanoic acid (unspecified) Not specified Likely C₉H₁₀O₂ Metabolic intermediate in L. plantarum; associated with ABC transporters
Benzenepropanoic acid, 4-hydroxy-3,5-diiodo 3,5-diiodo, 4-hydroxyl C₉H₈I₂O₃ High polarity due to -OH and iodine; potential pharmaceutical applications
4-Carboxy-2-nitrobenzenepropanoic acid 2-nitro, 4-carboxy C₁₀H₉NO₆ Nitro group enhances electron-withdrawing effects; used in synthetic chemistry
(R)-2-Benzyl-3-hydroxypropanoic acid Benzyl, 3-hydroxyl C₁₀H₁₂O₃ Chiral center; relevance in asymmetric synthesis

Substituent Effects on Physicochemical Properties

  • Iodine vs. The hydroxyl group at position 4 adds polarity, improving solubility in aqueous environments . Nitro groups (e.g., 4-carboxy-2-nitrobenzenepropanoic acid) are strongly electron-withdrawing, reducing the electron density of the aromatic ring and altering reactivity in electrophilic substitution reactions .
  • Positional Isomerism :

    • Substitutions at positions 2,3 (hypothetical for 2,3-diiodo) vs. 3,5 (as in 4-hydroxy-3,5-diiodo) influence steric hindrance and conjugation. For example, adjacent iodines (2,3) may create steric strain, while 3,5-diiodo substitution allows symmetrical resonance stabilization .

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